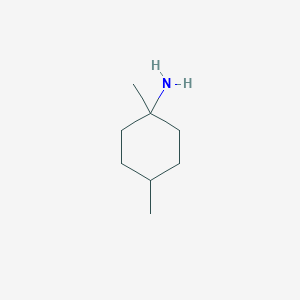

1,4-Dimethylcyclohexan-1-amine

Description

BenchChem offers high-quality 1,4-Dimethylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-3-5-8(2,9)6-4-7/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPKMRTYWAJVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Sterically Hindered Cycloalkylamines

An In-Depth Technical Guide to the Synthesis of 1,4-Dimethylcyclohexan-1-amine

In the landscape of modern drug discovery and materials science, the cyclohexane scaffold remains a privileged motif. Its conformational rigidity and three-dimensional character offer a robust framework for orienting functional groups in precise spatial arrangements. The introduction of amine functionalities onto this scaffold unlocks a vast chemical space for developing novel therapeutics, agrochemicals, and specialized polymers. 1,4-Dimethylcyclohexan-1-amine, a tertiary amine featuring a quaternary carbon center, presents a unique synthetic challenge and an intriguing target for applications requiring steric bulk and specific molecular geometry. The gem-dimethyl group at the 4-position locks the cyclohexane ring in a preferred chair conformation, influencing the accessibility and reactivity of the amine at the 1-position.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 1,4-Dimethylcyclohexan-1-amine, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. We will explore the nuances of modern reductive amination techniques and contrast them with classical named reactions, offering researchers a detailed roadmap for efficient and logical synthesis.

Strategic Analysis: Accessing the Tertiary Amine

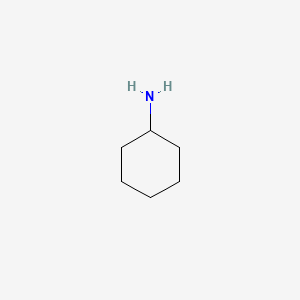

The synthesis of a tertiary amine positioned at a quaternary carbon, such as in 1,4-Dimethylcyclohexan-1-amine, necessitates a strategy that can overcome significant steric hindrance. Direct alkylation methods are generally inefficient and prone to elimination side reactions. Therefore, the most logical and widely adopted approach is the reductive amination of a carbonyl precursor .[1][2] This powerful transformation constructs the critical C-N bond by first forming an imine or iminium ion intermediate from a ketone, which is then reduced in situ to the desired amine.[3]

The logical starting material for this approach is 1,4-dimethylcyclohexanone . The core challenge then becomes the selection of an appropriate nitrogen source and a reducing agent that is potent enough to reduce the sterically hindered iminium intermediate while being selective enough to avoid reduction of the starting ketone.

Primary Synthetic Route: Direct Reductive Amination

Direct, or one-pot, reductive amination is the cornerstone of modern amine synthesis due to its operational simplicity and high efficiency.[4] The process involves mixing the ketone, an amine source, and a reducing agent together, allowing the formation and subsequent reduction of the iminium intermediate to occur in the same reaction vessel.

Causality Behind Experimental Choices

-

Nitrogen Source: To synthesize a primary amine, ammonia or an ammonia equivalent is required. Gaseous ammonia can be difficult to handle in a laboratory setting. A more convenient source is ammonium acetate or ammonium formate, which can generate ammonia in situ or participate directly in the reaction. Ammonium formate also has the advantage of serving as a potential hydrogen source in transfer hydrogenation protocols.[5]

-

Reducing Agent: The choice of reducing agent is critical.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a classic choice for reductive amination. Its key advantage is its reduced reactivity at neutral pH, which allows it to selectively reduce the protonated iminium ion over the starting ketone.[3] However, its high toxicity due to the potential release of hydrogen cyanide gas upon acidification necessitates careful handling and quenching procedures.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become the reagent of choice for many applications. It is a milder and less toxic alternative to NaBH₃CN.[6] It is particularly effective for the reductive amination of ketones, often not requiring an acid catalyst, and tolerates a wide range of functional groups.[5][6] Its bulkier nature can sometimes be advantageous in controlling selectivity.

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, Raney Nickel) is another effective method, especially for large-scale synthesis.[7][8] However, it requires specialized high-pressure equipment and may not be compatible with molecules containing other reducible functional groups like alkenes or nitro groups.[6]

-

For the synthesis of 1,4-Dimethylcyclohexan-1-amine, Sodium Triacetoxyborohydride offers the best combination of safety, selectivity, and operational simplicity for a laboratory setting.

Reaction Mechanism: Reductive Amination

The reaction proceeds through a well-established, two-stage mechanism:

-

Iminium Ion Formation: The carbonyl oxygen of 1,4-dimethylcyclohexanone is first protonated (either by an acid catalyst or traces of acid). Ammonia then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate subsequently eliminates a molecule of water to generate a sterically hindered iminium ion.

-

Hydride Reduction: The reducing agent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This nucleophilic attack breaks the C=N double bond and forms the final C-N single bond, yielding the target 1,4-Dimethylcyclohexan-1-amine.

Caption: Mechanism of Reductive Amination.

Alternative Synthetic Route: The Leuckart-Wallach Reaction

A classical alternative for reductive amination is the Leuckart-Wallach reaction.[9][10] This method utilizes formic acid or a derivative, such as formamide or ammonium formate, as both the reducing agent and the nitrogen source.[11]

Principle and Mechanistic Insight

The reaction is typically performed by heating the ketone with a large excess of formamide or ammonium formate at high temperatures (160-185°C).[12] The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed under the reaction conditions (or in a separate workup step) to yield the final amine. Formic acid acts as the hydride donor in the reduction step.[11]

While remarkably simple in its setup (often just two components heated together), the Leuckart-Wallach reaction has several drawbacks:

-

High Temperatures: The required high temperatures can lead to thermal decomposition and the formation of side products.[12]

-

N-Formylated Byproduct: The reaction often yields the N-formyl derivative, requiring a separate hydrolysis step to obtain the free amine.[10]

-

Stoichiometric Reagents: The reaction is not catalytic and requires a large excess of the formylating/reducing agent.

Despite these limitations, it remains a viable, albeit less refined, one-pot method for amine synthesis.[9]

Experimental Protocols

Protocol 1: Synthesis via Direct Reductive Amination with NaBH(OAc)₃

This protocol is the recommended approach due to its mild conditions and high selectivity.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-dimethylcyclohexanone (1.0 eq.).

-

Solvent and Reagents: Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6] Add ammonium acetate (1.5 eq.).

-

Addition of Reducing Agent: Cool the mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure 1,4-Dimethylcyclohexan-1-amine.

Protocol 2: Synthesis via Leuckart-Wallach Reaction

This protocol outlines the classical, high-temperature approach.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1,4-dimethylcyclohexanone (1.0 eq.) and ammonium formate (3-5 eq.).

-

Heating: Heat the mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction mixture will become viscous.

-

Hydrolysis: Cool the reaction mixture to room temperature. Add a 20% aqueous solution of hydrochloric acid (HCl) and reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.

-

Basification: Cool the acidic solution in an ice bath and carefully basify with a 25% aqueous sodium hydroxide (NaOH) solution until the pH is >12.

-

Extraction: Extract the basic aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The crude amine is then purified by distillation.

Data and Method Comparison

| Parameter | Direct Reductive Amination (Method 1) | Leuckart-Wallach Reaction (Method 2) |

| Key Reagents | 1,4-Dimethylcyclohexanone, NH₄OAc, NaBH(OAc)₃ | 1,4-Dimethylcyclohexanone, Ammonium Formate |

| Temperature | 0°C to Room Temperature | 160-180°C |

| Reaction Time | 12-24 hours | 10-18 hours (including hydrolysis) |

| Key Advantages | Mild conditions, high selectivity, functional group tolerance, high yield.[6] | Operationally simple (few reagents), inexpensive reagents.[12] |

| Key Disadvantages | Requires anhydrous conditions, more expensive reducing agent. | Harsh conditions (high temp), often lower yields, requires hydrolysis step.[12] |

| Work-up | Basic quench and extraction. | Acid hydrolysis followed by basification and extraction. |

Workflow Visualization

Caption: Comparative workflow for the synthesis of 1,4-Dimethylcyclohexan-1-amine.

Conclusion and Outlook

The synthesis of 1,4-Dimethylcyclohexan-1-amine is most effectively and reliably achieved through the direct reductive amination of 1,4-dimethylcyclohexanone. The use of sodium triacetoxyborohydride as a reducing agent provides a mild, selective, and high-yielding pathway suitable for modern organic synthesis laboratories, avoiding the harsh conditions and potential side reactions associated with classical methods like the Leuckart-Wallach reaction. This approach ensures a self-validating protocol by leveraging a well-understood mechanism with predictable outcomes. For researchers in drug development and materials science, mastering this synthetic route provides reliable access to sterically demanding cycloalkylamine building blocks, opening avenues for the exploration of novel chemical entities with unique three-dimensional structures.

References

- US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents. Google Patents.

- CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents. Google Patents.

-

Eschweiler–Clarke reaction - Wikipedia . Wikipedia. Available at: [Link]

-

synthesis of tertiary amines - YouTube . YouTube. Available at: [Link]

-

Reductive Amination - YouTube . YouTube. Available at: [Link]

-

Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]

-

How can a tertiary amine be synthesized? | CK-12 Foundation . CK-12 Foundation. Available at: [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI . MDPI. Available at: [Link]

-

Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. - YouTube . YouTube. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

- CA1124749A - Production of 2,6-dimethyl aniline from cyclohexyl amine - Google Patents. Google Patents.

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central . PubMed Central. Available at: [Link]

-

Direct reductive amination of cyclohexanone | Download Table - ResearchGate . ResearchGate. Available at: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate . ResearchGate. Available at: [Link]

-

An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines - ResearchGate . ResearchGate. Available at: [Link]

-

Reductive amination - Wikipedia . Wikipedia. Available at: [Link]

-

Enantioselective Organocatalytic Reductive Amination - Macmillan Group . Macmillan Group. Available at: [Link]

-

Aldehydes and Ketones to Amines - Chemistry Steps . Chemistry Steps. Available at: [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI . MDPI. Available at: [Link]

-

4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem . PubChem. Available at: [Link]

-

Eschweiler-Clarke reaction - YouTube . YouTube. Available at: [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction . Article. Available at: [Link]

-

Synthesis of amidines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - Arkivoc . Arkivoc. Available at: [Link]

-

4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia . MOLBASE. Available at: [Link]

-

Eschweiler-Clarke Reaction - YouTube . YouTube. Available at: [Link]

Sources

- 1. Flexi answers - How can a tertiary amine be synthesized? | CK-12 Foundation [ck12.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

Conformational Analysis of 1,4-Dimethylcyclohexane Derivatives

Executive Summary: The 3D Vector in Drug Discovery

In modern medicinal chemistry, the paradigm has shifted from "flat" aromatic scaffolds to saturated, three-dimensional architectures—a movement often termed "Escaping from Flatland." The 1,4-disubstituted cyclohexane scaffold represents a critical structural motif in this transition. Unlike benzene, which presents substituents in a static plane, cyclohexane derivatives offer tunable vectors defined by conformational dynamics .

This guide provides a rigorous analysis of 1,4-dimethylcyclohexane derivatives. It moves beyond basic textbook definitions to address the thermodynamic, kinetic, and analytical challenges faced in high-stakes structural assignment. We focus on distinguishing cis/trans diastereomers and quantifying the population of conformers, a critical step in predicting receptor binding affinity and metabolic stability.

Theoretical Framework: Thermodynamics & Kinetics

To control the scaffold, one must understand the energy landscape. The 1,4-disubstitution pattern presents a unique stereochemical scenario compared to 1,2- or 1,3-systems.

The Thermodynamic Hierarchy

The stability of cyclohexane conformers is dictated by steric strain, primarily 1,3-diaxial interactions . The energy penalty for placing a substituent in the axial position is quantified by its A-value.[1][2]

Table 1: Thermodynamic Parameters of 1,4-Dimethylcyclohexane Isomers

| Isomer | Conformation | Substituent Orientation | Relative Energy ( | Stability Status |

| Trans | Chair A | Diequatorial (e,e) | 0.0 kcal/mol | Global Minimum |

| Trans | Chair B | Diaxial (a,a) | +3.48 kcal/mol | High Energy (Disfavored) |

| Cis | Chair A | Axial-Equatorial (a,e) | +1.74 kcal/mol | Degenerate (Equal Energy) |

| Cis | Chair B | Equatorial-Axial (e,a) | +1.74 kcal/mol | Degenerate (Equal Energy) |

Note: Energy values are based on the A-value of a methyl group (1.74 kcal/mol).[1] For the diaxial trans isomer, the penalty is

The Kinetic Barrier: Ring Flipping

At room temperature (

-

Barrier Height:

kcal/mol (45 kJ/mol). -

Rate:

flips per second.[3] -

Implication: In NMR, cis-1,4-dimethylcyclohexane appears as a time-averaged structure, whereas trans-1,4-dimethylcyclohexane is "locked" in the diequatorial conformation (>99% population) due to the massive energy gap.

Analytical Methodologies: A Self-Validating Protocol

Reliable assignment of stereochemistry requires a multi-faceted approach. Do not rely on a single data point. Use this triangulation protocol.

Protocol A: NMR Coupling Constant Analysis ( -Values)

The Karplus relationship allows us to determine the dihedral angle between vicinal protons. This is the most robust method for assigning axial vs. equatorial protons at room temperature.

-

Mechanism: The magnitude of the vicinal coupling constant (

) depends on the dihedral angle (-

Axial-Axial (

): Strong coupling ( -

Axial-Equatorial (

): Weak coupling ( -

Equatorial-Equatorial (

): Weak coupling (

-

Decision Logic:

-

Identify the methine proton (

or -

Measure the width of the signal (width at half-height,

) or sum of couplings (

Protocol B: Variable Temperature (VT) NMR

For cis derivatives or systems with ambiguous locking groups, room temperature NMR shows averaged signals. We must freeze the equilibrium.

Step-by-Step Workflow:

-

Solvent Selection: Dissolve 5-10 mg of compound in

or toluene- -

Cooling Phase: Lower probe temperature to

to -

Observation:

-

Decoalescence: Broad peaks will sharpen into two distinct sets of signals corresponding to the two frozen chair conformers.

-

Integration: Integrate the distinct signals to calculate the equilibrium constant (

) and free energy difference (

-

Protocol C: Chemical Locking (The t-Butyl Anchor)

If spectral resolution is poor, synthesize a derivative with a tert-butyl group.

-

Principle: The A-value of t-butyl is ~4.9 kcal/mol.[2][6] It effectively "locks" the ring into a single conformation where the t-butyl group is equatorial.

-

Result: The relative orientation of the other substituents is now fixed and can be read directly from NOE (Nuclear Overhauser Effect) or coupling constants without dynamic averaging.

Visualizing the Workflow

The following diagram illustrates the logical flow for determining the conformation of a 1,4-disubstituted cyclohexane derivative.

Figure 1: Analytical decision tree for stereochemical assignment of 1,4-cyclohexane derivatives.

Applications in Drug Design: "Escape from Flatland"

The 1,4-dimethylcyclohexane scaffold is not merely a structural linker; it is a tool for tuning physicochemical properties.

Solubility and Metabolic Stability

Planar aromatic rings (e.g., 1,4-disubstituted benzene) stack efficiently in crystal lattices, reducing aqueous solubility. They are also prone to oxidative metabolism (CYP450) at the ring.

-

The Cyclohexane Advantage: The trans-1,4-cyclohexane scaffold disrupts planarity, increasing

(fraction of sp3 carbons). This correlates with improved solubility and reduced promiscuous binding. -

Vector Control: By selecting cis or trans, chemists can orient functional groups at precise angles (vectors) to match receptor pockets, a feat impossible with the rigid

vector of a benzene ring.

Bioisosterism

The trans-1,4-cyclohexylene ring is a common bioisostere for the 1,4-phenylene ring.

-

Key Difference: The distance between substituents in the diequatorial cyclohexane is slightly shorter than in benzene, but the "thickness" of the molecule is greater. This increased volume can be exploited to fill hydrophobic pockets in the target protein.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive source for A-values).

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]

-

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today, 14(19-20), 1011-1020. [Link]

Sources

Methodological & Application

1,4-Dimethylcyclohexan-1-amine as a precursor in pharmaceutical synthesis

Application Note: Strategic Utilization of 1,4-Dimethylcyclohexan-1-amine in Pharmaceutical Synthesis

Abstract

1,4-Dimethylcyclohexan-1-amine represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability.[1] As a tertiary carbinamine (an amine attached to a quaternary carbon), it resists oxidative deamination by monoamine oxidases (MAO), a common clearance pathway for primary amines.[1] This guide provides a comprehensive technical workflow for the synthesis, handling, and derivatization of this sterically hindered building block, specifically tailored for drug discovery teams targeting CNS indications (e.g., NMDA antagonists, opioid receptor ligands) and kinase inhibitors.[1]

Strategic Value: The "Magic Methyl" & Conformational Control

The incorporation of 1,4-dimethylcyclohexan-1-amine into a drug candidate addresses two critical failure modes in early discovery: metabolic instability and conformational entropy .[1]

-

Metabolic Blockade (The

-Methyl Effect): Primary amines with -

Vectorial Positioning: Unlike flexible alkyl chains, the cyclohexane ring locks the amine vector. The 1,4-substitution pattern allows for precise tuning of the distance and angle between the amine (often a pharmacophore) and the distal 4-methyl group (often a hydrophobic anchor).

Figure 1: Metabolic Stability Mechanism[1]

Caption: Comparative metabolic pathways showing the resistance of

Synthesis Protocol: The Ritter Reaction Route

Direct alkylation of amines to form this scaffold is prone to over-alkylation and elimination.[1] The most robust industrial route utilizes the Ritter Reaction , converting a tertiary alcohol to an amide, followed by hydrolysis.

Precursor Preparation

-

Starting Material: 4-Methylcyclohexanone.[1]

-

Reagent: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).[1]

-

Intermediate: 1,4-Dimethylcyclohexan-1-ol.

Detailed Protocol

Step 1: Formation of N-(1,4-dimethylcyclohexyl)acetamide (Ritter Reaction) [1]

-

Reagents: 1,4-Dimethylcyclohexan-1-ol (1.0 eq), Acetonitrile (Solvent/Reagent, 5-10 vol), Sulfuric Acid (H₂SO₄, 2.0 eq).[1]

-

Procedure:

-

Dissolve the alcohol in acetonitrile and cool to 0°C.

-

Add concentrated H₂SO₄ dropwise, maintaining internal temperature <10°C (Exothermic!).

-

Allow to warm to room temperature and stir for 12–24 hours. Note: The reaction proceeds via a tertiary carbocation; steric bulk favors the thermodynamic isomer.

-

Quench by pouring onto ice-water. Extract with Ethyl Acetate.[1]

-

Recrystallize the crude acetamide from Hexane/EtOAc to enrich the trans-isomer (amine trans to 4-methyl).[1]

-

Step 2: Hydrolysis to the Amine

-

Reagents: Ethylene Glycol (Solvent), KOH (5.0 eq).[1]

-

Procedure:

-

Dissolve the acetamide in ethylene glycol (high boiling point required).

-

Add KOH pellets.

-

Reflux at 160°C for 24–48 hours. Note: Sterically hindered amides are extremely resistant to hydrolysis.[1] Standard aqueous HCl hydrolysis often fails.

-

Cool, dilute with water, and extract with Diethyl Ether.

-

Dry over Na₂SO₄ and concentrate.

-

Step 3: Salt Formation (Critical for Stability)

-

Dissolve the free base oil in diethyl ether.

-

Add 2M HCl in ether dropwise.[1]

-

Filter the white precipitate (1,4-Dimethylcyclohexan-1-amine Hydrochloride).[1]

Application Protocol: Derivatization Strategies

The primary amine in 1,4-dimethylcyclohexan-1-amine is attached to a quaternary carbon.[1] It acts as a neopentyl-like nucleophile—extremely sterically hindered.[1] Standard coupling protocols (e.g., EDC/NHS) often result in low yields or incomplete conversion.[1]

Recommended Coupling Conditions

| Coupling Type | Reagent System | Conditions | Notes |

| Amide Bond | HATU / HOAt / DIPEA | DMF, 60°C, 12h | Gold standard for hindered amines.[1] HOAt improves kinetics over HOBt.[1] |

| Amide Bond | Acid Chloride / Et₃N | DCM, 0°C -> RT | Requires highly reactive electrophile.[1] DMAP catalyst (0.1 eq) is essential.[1] |

| Urea | Triphosgene / DIPEA | THF, -78°C -> RT | Pre-form isocyanate, then add second amine.[1] |

| Reductive Amination | Ti(OiPr)₄ / NaBH₃CN | MeOH/THF, MW 100°C | Titanium acts as a Lewis acid to force imine formation, which is the rate-limiting step.[1] |

Workflow Diagram: Coupling Optimization

Caption: Decision tree for selecting the optimal coupling strategy based on electrophile reactivity and steric demands.

Quality Control & Isomer Resolution

The synthesis typically yields a mixture of cis and trans isomers (referring to the relationship between the 1-Amino and 4-Methyl groups).

-

Cis-Isomer: Amine and 4-Methyl on the same side (Axial/Equatorial mix depending on ring flip).[1]

-

Trans-Isomer: Amine and 4-Methyl on opposite sides.[1]

Analytical Differentiation:

-

1H NMR: The methyl group signals will differ in chemical shift. In the trans-isomer (diequatorial-like preference), the methyl signals are often more upfield.[1]

-

Separation:

-

Prep-HPLC: C18 column, High pH buffer (Ammonium Bicarbonate) is recommended to keep the amine neutral and improve peak shape.

-

Crystallization: The trans-isomer hydrochloride salt typically crystallizes more readily from Ethanol/Ether mixtures.[1]

-

References

-

Ritter Reaction Mechanism & Scope

-

Synthesis of Sterically Hindered Amines

-

Metabolic Stability of Alpha-Methyl Amines

-

Application in NMDA Antagonists (Memantine/Amantadine Analogs)

-

Coupling Reagents for Difficult Amines

Sources

- 1. 2,5-DDM-DOM - Wikipedia [en.wikipedia.org]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic protocols for N-alkylation of 1,4-Dimethylcyclohexan-1-amine

Executive Summary & Strategic Analysis

The Substrate Challenge: The target substrate, 1,4-Dimethylcyclohexan-1-amine , presents a specific synthetic challenge distinct from simple primary amines.[1] The presence of a methyl group at the C1 position (geminal to the amine) creates a tertiary carbinamine environment.

-

Steric Bulk: The nitrogen atom is shielded by the cyclohexane ring and the C1-methyl group. This significantly retards nucleophilic attack in

pathways and destabilizes the tetrahedral intermediates in amide formation. -

Imine Stability: In reductive amination, the formation of the intermediate imine (Schiff base) is thermodynamically disfavored due to "A-strain" (allylic strain) between the C=N double bond and the gem-dimethyl-like environment.

-

Stereochemistry: The substrate exists as cis and trans diastereomers.[1] While chemical reactivity is similar, physical properties (solubility, crystallization) will differ.[1]

The Solution Architecture: Standard protocols (e.g., alkyl halide + base) often lead to uncontrolled poly-alkylation or elimination side reactions.[1] Therefore, this guide prioritizes Titanium(IV)-Mediated Reductive Amination as the "Gold Standard" for mono-alkylation, followed by an Acylation-Reduction sequence for high-fidelity synthesis of complex derivatives.

Decision Matrix: Selecting the Route

Before initiating synthesis, select the protocol based on the desired alkyl group (R) and tolerance for side products.

Figure 1: Synthetic strategy decision tree based on the steric and electronic nature of the desired alkyl substituent.

Protocol A: Titanium(IV) Isopropoxide-Mediated Reductive Amination

Best For: Introduction of primary and secondary alkyl groups (e.g., Benzyl, Ethyl, Isopropyl).[1]

Scientific Rationale: Direct condensation of hindered amines with ketones/aldehydes to form imines is sluggish.[1] The water byproduct hydrolyzes the unstable imine back to starting materials.

-

The Fix: Titanium(IV) isopropoxide [

] acts as a dual-function Lewis Acid and water scavenger.[1][2] It coordinates to the carbonyl oxygen, increasing electrophilicity, and traps the water produced during condensation, driving the equilibrium toward the imine/enamine species [1].

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1,4-Dimethylcyclohexan-1-amine | 1.0 | Substrate (Nucleophile) |

| Aldehyde / Ketone | 1.1 - 1.2 | Electrophile |

| Titanium(IV) Isopropoxide | 1.25 | Lewis Acid / Dehydrating Agent |

| Sodium Borohydride ( | 1.5 | Reducing Agent |

| Ethanol (Absolute) | Solvent | 0.5 M Concentration |

Step-by-Step Methodology

-

Complexation (The Critical Step):

-

In a flame-dried round-bottom flask under Nitrogen (

), dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in absolute Ethanol. -

Add

(1.25 equiv) dropwise via syringe. -

Observation: The solution may turn slightly yellow or hazy.

-

Stir: Stir at Room Temperature (RT) for 6–12 hours.

-

QC Check: Monitor by TLC.[3] The disappearance of the carbonyl spot is a better indicator than the amine spot (which streaks). For hindered ketones, heating to 40–50°C may be required.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add

(1.5 equiv) portion-wise (caution: gas evolution).[1] -

Allow the mixture to warm to RT and stir for an additional 2–4 hours.

-

-

Workup (The "Titanium Emulsion" Fix):

-

Note: Quenching Ti reactions with water creates a gelatinous

emulsion that is impossible to filter. -

Quench: Add 2M aqueous

(approx. 2 mL per mmol substrate). -

Precipitation: A white, granular precipitate (

) will form.[1] -

Filtration: Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and filter through a pad of Celite.[1] Wash the pad thoroughly.

-

-

Purification:

Protocol B: Acylation-Reduction Sequence

Best For: Absolute guarantee of mono-alkylation or when the aldehyde is unstable/unavailable.[1]

Scientific Rationale:

Acylation is irreversible and driven by the formation of a stable amide bond. Subsequent reduction with Lithium Aluminum Hydride (

Workflow Logic

Figure 2: Two-step Acylation-Reduction pathway ensuring mono-substitution.

Step-by-Step Methodology

Step 1: Amide Formation [1]

-

Dissolve 1,4-dimethylcyclohexan-1-amine (1.0 equiv) and Triethylamine (

, 1.5 equiv) in dry DCM (0.2 M). -

Cool to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.

-

Stir at RT for 2 hours. Quench with

, extract with DCM.[4] -

Note: The amide intermediate is usually stable enough to be used in the next step without column chromatography.

Step 2: Reduction

-

Suspend

(2.5 equiv) in dry THF (0.3 M) under Argon. -

Cool to 0°C. Add the crude amide (dissolved in minimal THF) dropwise.

-

Reflux: Heat to reflux (66°C) for 4–16 hours. (Steric bulk requires thermal energy to reduce the amide).

-

Fieser Quench: Cool to 0°C. Carefully add:

-

Filter the granular white solid. Concentrate the filtrate to obtain the amine.

Protocol C: Direct Alkylation (Optimization for Steric Amines)

Best For: Methylation or simple active halides (Allyl/Benzyl).[1] Warning: Prone to over-alkylation.

Scientific Rationale:

For hindered amines,

-

Solvent: Acetonitrile (ACN) or DMF.[1]

-

Base: Cesium Carbonate (

) or DIPEA (Hünig's Base).[1] -

Additive: Potassium Iodide (KI) (catalytic) to generate the more reactive alkyl iodide in situ (Finkelstein condition).[1]

Protocol:

-

Dissolve amine (1.0 equiv) in ACN.[1]

-

Add

(1.5 equiv) and KI (0.1 equiv).[1] -

Add Alkyl Halide (0.95 equiv - Sub-stoichiometric to prevent over-alkylation).

-

Heat to 60–80°C in a sealed tube.

-

Monitor closely.[1][3] Stop reaction when dialkylation begins to appear (usually ~80% conversion).

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Reaction (Method A) | Steric bulk preventing imine formation.[1] | Switch solvent to Toluene and use Dean-Stark trap to physically remove water (azeotropic distillation) before adding reducing agent. |

| Gel formation (Method A) | Improper Ti quench.[1] | Use the Citric Acid or |

| Low Yield (Method B) | Incomplete amide reduction.[1] | Increase LAH equivalents to 4.0 and extend reflux time. Ensure THF is dry. |

| Over-alkylation (Method C) | Electrophile excess.[1] | Use 0.8–0.9 equiv of alkyl halide.[1] Recycle unreacted starting material. |

NMR Validation (1H NMR in

-

Starting Material: Look for the

broad singlet (variable, ~1.5 ppm) and the distinct methyl singlets. -

Product (N-Alkylation):

-

The

proton will shift downfield (typically 2.0–3.0 ppm). -

Look for the new alkyl signals.[1] Specifically, the

attached to the nitrogen (in the new group) will appear as a triplet or multiplet around 2.5–3.5 ppm. -

Diagnostic: The integration of the methyl groups on the cyclohexane ring should remain constant relative to the ring protons.

-

References

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[1] Cesium effect: high chemoselectivity in direct N-alkylation of amines.[5] The Journal of Organic Chemistry, 67(3), 674–683.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2531.

Sources

- 1. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. designer-drug.com [designer-drug.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

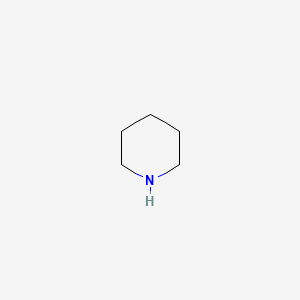

Application Note: Catalytic Applications of 1,4-Dimethylcyclohexan-1-amine Derivatives

Executive Summary & Structural Distinctions[2][3]

This guide addresses the catalytic utility of dimethyl-substituted cyclohexylamines , specifically focusing on the derivatives of 1,4-dimethylcyclohexan-1-amine and its structural isomers.

Critical Nomenclature Clarification: In industrial catalysis, "dimethylcyclohexylamine" often refers to N,N-Dimethylcyclohexylamine (DMCHA) , a tertiary amine where the methyl groups are on the nitrogen. However, the specific scaffold 1,4-dimethylcyclohexan-1-amine (ring-substituted) represents a distinct class of sterically hindered amines used as precursors for specialized ligands and curing agents.

This guide covers both classes to ensure comprehensive utility:

-

N,N-Dimethyl-1,4-cyclohexanediamine: A potent "blowing and gelling" catalyst for polyurethanes.[1]

-

N,N-Dimethylcyclohexylamine (DMCHA): The industry standard for rigid foams.

-

Ring-Substituted Derivatives (1,4-dimethyl...): Steric modulators for epoxy curing and organocatalysis.[1]

Mechanism of Action: Tertiary Amine Catalysis[1]

The catalytic efficiency of these derivatives relies on their ability to modulate the Isocyanate-Polyol (Gelling) and Isocyanate-Water (Blowing) reactions.[1]

The Gelling vs. Blowing Balance

-

Gelling Reaction: Formation of the urethane linkage. Requires a catalyst that can easily access the sterically hindered isocyanate carbon.

-

Blowing Reaction: Reaction with water to generate CO₂, creating foam. Requires a catalyst with high basicity and specific hydrophilicity.

1,4-Dimethylcyclohexan-1-amine derivatives (especially the N,N-dimethyl diamines) are unique because the cyclohexane ring provides a hydrophobic shield, while the 1,4-substitution pattern allows for a "linear" steric profile, enhancing the catalyst's mobility within the polymer matrix.[1]

Catalytic Cycle Visualization

The following diagram illustrates the General Base Catalysis mechanism where the tertiary amine activates the polyol nucleophile.

Figure 1: General Base Catalysis cycle for Urethane formation facilitated by tertiary amine derivatives.

Primary Application: Rigid Polyurethane Foams[1][4][5][6]

The N,N-dimethyl-1,4-cyclohexanediamine derivative is a high-performance catalyst used when a balance of flow and cure is required.[1] It is often used in conjunction with DMCHA.

Comparative Performance Data

The following table compares 1,4-derivatives against standard industry catalysts.

| Catalyst Type | Structure | Relative Basicity (pKa) | Application Focus |

| DMCHA | N,N-Dimethylcyclohexylamine | ~10.4 | Standard Rigid Foam (Spray/Board) |

| DMCHDA | N,N-Dimethyl-1,4-cyclohexanediamine | ~10.8 | High-Flow Systems, Molded Foam |

| PMDETA | Pentamethyldiethylenetriamine | ~10.2 | Strong Blowing (Low Density) |

| 1,4-DMCA | 1,4-Dimethylcyclohexan-1-amine | ~10.5 | Epoxy Curing (Steric Hindrance) |

Protocol: Preparation of Rigid Polyurethane Foam

Objective: To synthesize a closed-cell rigid foam using N,N-dimethylcyclohexylamine derivatives as the primary catalyst.[1]

Materials:

-

Polyol Component (A-Side): Polyether polyol (OH value ~450 mg KOH/g).

-

Isocyanate Component (B-Side): Polymeric MDI (PMDI).

-

Catalyst: N,N-Dimethylcyclohexylamine (DMCHA) or N,N-Dimethyl-1,4-cyclohexanediamine.[1]

-

Blowing Agent: Water (chemical) or Pentane (physical).

-

Surfactant: Silicone stabilizer (e.g., Tegostab).

Workflow:

-

Premix Preparation (Component A):

-

In a 500 mL polyethylene cup, weigh 100g of Polyol.

-

Add 1.5g Silicone Surfactant.

-

Add 2.0g Water (Blowing Agent).

-

Catalyst Addition: Add 1.2g of DMCHA (or equivalent molar amount of 1,4-derivative).

-

Note: The 1,4-derivative may require 10-15% less mass due to higher activity per molecule if diamine is used.[1]

-

Mix at 3000 RPM for 10 seconds using a high-shear mixer.

-

-

Reaction Initiation:

-

Weigh the calculated amount of PMDI (Index 110, typically ~110-120g) into a separate beaker.

-

Pour PMDI into Component A.

-

Start Timer (t=0) immediately.

-

Mix vigorously for 5-7 seconds.

-

-

Pour and Rise:

-

Pour the mixture into a mold or free-rise box.

-

Record Critical Times:

-

Cream Time: Mixture turns creamy/opaque (Start of blowing).

-

Gel Time: Polymer forms strings when touched with a tongue depressor (Network formation).

-

Tack-Free Time: Surface is no longer sticky.[1]

-

-

-

Curing:

-

Allow foam to cure at room temperature for 24 hours before cutting.

-

QC Checkpoints:

-

Self-Validation: If Cream Time < 5s, reduce catalyst load by 0.1g. If Tack-Free Time > 120s, increase catalyst or check isocyanate quality.

Application: Epoxy Resin Curing[1][5]

The ring-substituted 1,4-dimethylcyclohexan-1-amine (primary amine) is utilized here as a Hardener .[1] The methyl groups at positions 1 and 4 provide steric bulk, which slows down the curing reaction, reducing exotherms and allowing for longer "pot life" in large castings.

Curing Mechanism Workflow

The primary amine reacts with the epoxide ring. The steric hindrance of the methyl group at C1 (geminal to the amine) retards the nucleophilic attack, preventing "runaway" curing.

Figure 2: Sterically controlled epoxy curing pathway.

References

-

Polyurethane Catalyst Guidelines. American Chemistry Council. (Detailed safety and handling for amine catalysts like DMCHA).

-

N,N-Dimethylcyclohexylamine (DMCHA) Technical Data. Ataman Chemicals. (Industrial application data for rigid foams).

-

Catalytic Hydrogenation of Diamines. ResearchGate. (Synthesis of cyclohexanediamine derivatives).

-

Epoxy Curing Agents and Steric Effects. PubChem Compound Summary: 1,4-Dimethylcyclohexan-1-amine.[1] [2]

-

Amine Catalysts for Polyurethanes. Mofan Polyurethane. (Commercial specifications for DMCHA).

Sources

Application Notes and Protocols: 1,4-Dimethylcyclohexan-1-amine as a Versatile Building Block for Next-Generation Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved metabolic stability, and favorable toxicological profiles, the exploration of unique molecular scaffolds is paramount. This document details the strategic application of 1,4-dimethylcyclohexan-1-amine as a versatile building block in the design and synthesis of next-generation herbicides, fungicides, and insecticides. We will explore the chemical rationale for its use, focusing on the advantageous properties conferred by the gem-dimethylcyclohexyl moiety, and provide detailed, field-proven protocols for its incorporation into key agrochemical pharmacophores, namely amides and ureas.

Introduction: The Strategic Advantage of the 1,4-Dimethylcyclohexyl Moiety

The alicyclic amine, 1,4-dimethylcyclohexan-1-amine, presents a compelling structural motif for agrochemical discovery. Its utility stems from several key physicochemical properties imparted by the gem-dimethyl substitution on the cyclohexane ring.

1.1. Bioisosterism and Conformational Rigidity:

The gem-dimethyl group serves as a bioisostere for the commonly employed tert-butyl group. Bioisosteric replacement is a powerful strategy in drug and agrochemical design to modulate a molecule's properties while retaining its desired biological activity. The 1,4-dimethylcyclohexyl scaffold can mimic the steric bulk of a tert-butyl group, potentially maintaining favorable interactions with biological targets. However, unlike the freely rotating tert-butyl group, the cyclohexane ring introduces a degree of conformational rigidity. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and biological activity.

1.2. Enhanced Metabolic Stability:

A primary challenge in agrochemical development is engineering molecules that resist rapid metabolic degradation in target pests and the environment. The gem-dimethyl group on the cyclohexane ring can significantly enhance metabolic stability. The quaternary carbon atom is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many organic molecules. This "metabolic blocking" can lead to a longer half-life of the active compound, potentially allowing for lower application rates and extended pest control.

1.3. Modulation of Physicochemical Properties:

The lipophilicity of a molecule, often expressed as its logP value, is a critical determinant of its uptake, translocation, and interaction with biological membranes. The dimethylcyclohexyl group offers a tunable lipophilic component that can be leveraged to optimize a candidate agrochemical's properties for specific applications.

Potential Applications in Agrochemical Design

The primary amine functionality of 1,4-dimethylcyclohexan-1-amine makes it an ideal synthon for incorporation into a wide array of agrochemical classes. Below, we explore its potential application in the synthesis of amide and urea-based active ingredients, drawing parallels with existing classes of agrochemicals.

2.1. Amide-Based Agrochemicals (Herbicides and Fungicides):

Many successful herbicides and fungicides feature an amide linkage. For instance, the picolinamide class of herbicides demonstrates the importance of the amide bond in conferring biological activity. By reacting 1,4-dimethylcyclohexan-1-amine with various carboxylic acid derivatives, novel amide-based compounds can be readily synthesized. The steric hindrance around the amine may necessitate specific catalytic or activation methods, as detailed in the protocols below.

2.2. Urea-Based Agrochemicals (Herbicides):

Substituted ureas are a cornerstone of herbicide chemistry, with many acting as inhibitors of photosystem II. The synthesis of novel ureas incorporating the 1,4-dimethylcyclohexyl moiety can be achieved through several routes, including reaction with isocyanates or via phosgene-free methodologies. The resulting N-(1,4-dimethylcyclohexyl)-N'-aryl ureas are promising candidates for new herbicidal agents.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of 1,4-dimethylcyclohexan-1-amine into amide and urea scaffolds. These protocols are designed to be robust and adaptable for a range of substituted starting materials.

3.1. Protocol 1: Synthesis of N-(1,4-Dimethylcyclohexyl) Amides via Catalytic Amidation

This protocol describes a direct amidation of a carboxylic acid with the sterically hindered 1,4-dimethylcyclohexan-1-amine, avoiding the need for pre-activation to an acid chloride.[1][2][3]

Reaction Scheme:

Caption: Catalytic amidation of a carboxylic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,4-Dimethylcyclohexan-1-amine | ≥97% | Commercial Source |

| Carboxylic Acid (R-COOH) | Reagent | Commercial Source |

| Titanium (IV) Fluoride (TiF₄) | Anhydrous | Commercial Source |

| Toluene | Anhydrous | Commercial Source |

| Dean-Stark Apparatus | - | Standard Glassware |

| Magnetic Stirrer with Hotplate | - | Standard Equipment |

| Rotary Evaporator | - | Standard Equipment |

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Commercial Source |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq), 1,4-dimethylcyclohexan-1-amine (1.1 eq), and titanium (IV) fluoride (0.05 - 0.10 eq).

-

Add a sufficient volume of anhydrous toluene to ensure efficient stirring and reflux.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and wash the solid residue with a small amount of toluene or ethyl acetate.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(1,4-dimethylcyclohexyl) amide.

Causality and Self-Validation: The use of a Lewis acid catalyst like TiF₄ is crucial for activating the carboxylic acid towards nucleophilic attack by the sterically hindered amine. The Dean-Stark apparatus effectively removes water, driving the equilibrium towards product formation. The reaction progress should be monitored to confirm the consumption of starting materials and the formation of the product, and the final product's identity and purity should be confirmed by NMR and mass spectrometry.

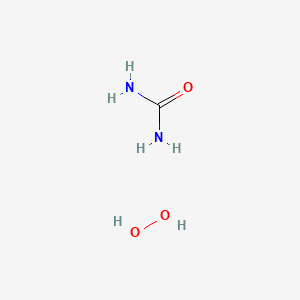

3.2. Protocol 2: Phosgene-Free Synthesis of N-(1,4-Dimethylcyclohexyl)-N'-Aryl Ureas

This protocol outlines a safe and efficient method for the synthesis of unsymmetrical ureas, avoiding the use of highly toxic phosgene or isocyanates.[4][5][6][7][8]

Reaction Workflow:

Caption: Phosgene-free urea synthesis workflow.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Aryl Amide (Ar-CONH₂) | Reagent | Commercial Source |

| Phenyliodine Diacetate (PIDA) | ≥98% | Commercial Source |

| Ammonium Carbamate | Reagent | Commercial Source |

| 1,4-Dimethylcyclohexan-1-amine | ≥97% | Commercial Source |

| 2,2,2-Trifluoroethanol (TFE) | Anhydrous | Commercial Source |

| Methanol | Anhydrous | Commercial Source |

| Magnetic Stirrer | - | Standard Equipment |

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amide (1.0 eq) in a mixture of TFE and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add phenyliodine diacetate (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Add ammonium carbamate (as a slow-release source of ammonia) or a solution of ammonia in methanol.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the disappearance of the starting amide.

-

To the resulting solution containing the in situ generated aryl isocyanate, add 1,4-dimethylcyclohexan-1-amine (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the target N-aryl-N'-(1,4-dimethylcyclohexyl)urea.

Causality and Self-Validation: The Hofmann rearrangement of the primary amide using PIDA generates a highly reactive isocyanate intermediate in situ. This avoids the isolation of the hazardous isocyanate. The subsequent nucleophilic attack by 1,4-dimethylcyclohexan-1-amine forms the stable urea product. The progress of both steps should be monitored to ensure complete conversion. The final product's structure should be verified by spectroscopic methods.

Conclusion

1,4-Dimethylcyclohexan-1-amine is a promising and underutilized building block for the discovery of novel agrochemicals. Its unique structural features, including the bioisosteric relationship with the tert-butyl group and the potential for enhanced metabolic stability, offer a compelling rationale for its incorporation into new active ingredient discovery programs. The detailed protocols provided herein offer a practical starting point for researchers to explore the synthesis of novel amide and urea derivatives based on this versatile scaffold. The exploration of this and other sterically hindered alicyclic amines is a promising avenue for the development of the next generation of effective and sustainable crop protection agents.

References

-

Catalytic amidation of carboxylic acid substrates. (2021). ResearchGate. [Link]

-

TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry. [Link]

-

Catalytic Amidation. University College London. [Link]

-

Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers. [Link]

-

Selected syntheses of ureas through phosgene substitutes. (2025). ResearchGate. [Link]

-

Preparation of N,N-Dimethyl-N′-Arylureas Using S,S-Dimethyl Dithiocarbonate as a Carbonylating Reagent. (2025). ResearchGate. [Link]

-

Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Taylor & Francis Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 3. Catalytic Amidation [catalyticamidation.info]

- 4. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

HPLC method for separation of 1,4-Dimethylcyclohexan-1-amine diastereomers

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of 1,4-Dimethylcyclohexan-1-amine Diastereomers

Abstract

This application note presents a robust and reliable normal-phase high-performance liquid chromatography (NP-HPLC) method for the analytical separation of the cis and trans diastereomers of 1,4-Dimethylcyclohexan-1-amine. Due to the absence of a significant UV chromophore in the molecule, an Evaporative Light Scattering Detector (ELSD) is employed for universal detection. The method utilizes a cyano-propyl stationary phase, which provides unique selectivity for these closely related isomers. An optimized mobile phase consisting of hexane, isopropanol, and a basic additive ensures excellent resolution and symmetrical peak shapes. This protocol is designed for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries who require accurate quantification and purity assessment of 1,4-Dimethylcyclohexan-1-amine stereoisomers.

Introduction and Analytical Challenge

1,4-Dimethylcyclohexan-1-amine is a substituted cyclohexane derivative possessing two stereogenic centers at the C1 and C4 positions. This stereochemistry gives rise to two diastereomers: a cis isomer and a trans isomer. In drug development and chemical synthesis, the stereochemical configuration of a molecule is critical, as different isomers can exhibit vastly different pharmacological, toxicological, and physical properties. Consequently, a reliable analytical method to separate and quantify these diastereomers is essential for process monitoring, quality control, and regulatory compliance.

The primary analytical challenges associated with this compound are twofold:

-

Structural Similarity: The cis and trans diastereomers possess the same mass and connectivity, differing only in the spatial orientation of the methyl group at C4 relative to the substituents at C1. This subtle structural difference requires a highly selective chromatographic system to achieve baseline separation.

-

Lack of Chromophore: The molecule is a saturated aliphatic amine, meaning it does not absorb ultraviolet (UV) light at wavelengths typically used in HPLC analysis (220-400 nm), rendering standard UV-Vis detectors ineffective for sensitive detection.

This guide details a method that directly addresses these challenges by pairing a selective normal-phase chromatographic system with a universal detector.

Method Development: Rationale and Scientific Principles

The successful separation of diastereomers hinges on exploiting their differing physicochemical properties.[1] Unlike enantiomers, diastereomers can be separated on conventional achiral stationary phases, which simplifies method development.[2][3]

The Choice of Chromatographic Mode: Normal-Phase HPLC

While both reversed-phase (RP) and normal-phase (NP) chromatography were considered, NP-HPLC was selected for this application. The rationale is grounded in the separation mechanism:

-

Mechanism: NP-HPLC separates analytes based on their polarity through interactions (primarily hydrogen bonding and dipole-dipole) with a polar stationary phase. The subtle differences in the overall dipole moment and the steric accessibility of the polar amine group between the cis and trans isomers are more effectively probed in a non-polar mobile phase environment.

-

Selectivity: Stationary phases like silica, cyano, or diol often provide superior selectivity for positional and geometric isomers compared to the hydrophobic interactions that dominate RPLC.[4][5]

Stationary Phase Selection: A Cyano-Propyl Column

A cyano-propyl bonded silica column was chosen over a standard bare silica column.

-

Causality: The cyano (–C≡N) functional group is a moderately polar stationary phase with unique selectivity due to its strong dipole moment and electron-rich nitrogen atom. It can participate in dipole-dipole interactions without the strong acidity associated with the silanol groups (Si-OH) on bare silica. This dual-interaction capability provides a different selectivity profile. Furthermore, the reduced surface activity compared to silica often leads to faster equilibration times and more robust methods.

Mobile Phase Optimization: Balancing Retention and Peak Shape

The mobile phase is the primary tool for controlling retention and selectivity.[6] An isocratic mobile phase composed of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) was developed.

-

n-Hexane: Serves as the non-polar bulk solvent (the weak solvent).

-

Isopropanol (IPA): Acts as the polar modifier (the strong solvent). Increasing the percentage of IPA reduces the retention time of the analytes by competing more effectively for the active sites on the cyano stationary phase. Fine-tuning the IPA concentration is critical for achieving the optimal retention and resolution.

-

Diethylamine (DEA): This basic additive is essential when analyzing amines on silica-based columns.[7][8] Its function is to suppress the undesirable interactions between the basic amine analyte and any residual acidic silanol groups on the silica support. This masking effect is crucial for preventing severe peak tailing and ensuring sharp, symmetrical peaks, which are vital for accurate quantification.

Detection Strategy: Evaporative Light Scattering Detection (ELSD)

Given the analyte's lack of a UV chromophore, a mass-based detection method is required. ELSD was selected for its universality, reliability, and compatibility with the volatile mobile phases used in NP-HPLC.

-

Principle of Operation: The ELSD nebulizes the column eluent into a fine aerosol. The mobile phase is then evaporated in a heated drift tube, leaving behind tiny particles of the non-volatile analyte. These particles pass through a light beam, and the scattered light is measured by a photodiode. The signal is proportional to the mass of the analyte.

Experimental Protocol

Instrumentation, Reagents, and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and an ELSD.

-

Column: Phenomenex Luna Cyano (CN), 150 x 4.6 mm, 5 µm particle size, or equivalent.

-

Reagents:

-

n-Hexane (HPLC Grade)

-

Isopropanol (IPA) (HPLC Grade)

-

Diethylamine (DEA) (≥99.5%)

-

1,4-Dimethylcyclohexan-1-amine diastereomeric mixture (Reference Standard)

-

-

Sample Diluent: 95:5 (v/v) n-Hexane:Isopropanol

Chromatographic Conditions

The optimized experimental parameters are summarized in the table below.

| Parameter | Condition |

| Column | Luna CN, 150 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (92:8:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Drift Tube Temp. | 50 °C |

| ELSD Nebulizer Gas | Nitrogen, 3.5 bar |

| Run Time | 15 minutes |

Standard and Sample Preparation

-

Standard Solution Preparation (1.0 mg/mL):

-

Accurately weigh approximately 10 mg of the 1,4-Dimethylcyclohexan-1-amine reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of the sample diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the sample diluent and mix thoroughly.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Sample Solution Preparation:

-

Prepare a sample solution containing the diastereomeric mixture at a target concentration of approximately 1.0 mg/mL using the same procedure as for the standard solution.

-

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis, ensuring a reproducible and logical experimental sequence.

Caption: Workflow for the HPLC separation of 1,4-Dimethylcyclohexan-1-amine diastereomers.

Results and System Suitability

A typical chromatogram of the diastereomeric mixture using this method will show two well-resolved peaks. Based on common elution patterns for cyclohexane diastereomers in normal-phase chromatography, the less sterically hindered isomer often elutes first. For this compound, the trans isomer is expected to elute before the cis isomer.

The following table summarizes the expected performance characteristics of the method. These values serve as a benchmark for system suitability, ensuring the chromatographic system is performing adequately.

| Parameter | Diastereomer 1 (trans) | Diastereomer 2 (cis) | Acceptance Criteria |

| Retention Time (tR) | ~ 7.5 min | ~ 8.8 min | RSD ≤ 2.0% |

| Tailing Factor (Tf) | 1.1 | 1.2 | 0.8 ≤ Tf ≤ 1.5 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} | Rs ≥ 2.0 |

| Theoretical Plates (N) | > 5000 | > 5000 | N > 3000 |

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. The system suitability criteria (Resolution ≥ 2.0, Tailing Factor ≤ 1.5) must be met before any sample analysis. If the criteria are not met, it indicates a potential issue with the mobile phase preparation, column integrity, or instrument performance, prompting investigation before proceeding. This built-in check ensures the reliability and accuracy of the generated data.

Conclusion

The NP-HPLC method detailed in this application note provides a selective, robust, and reliable solution for the separation of 1,4-Dimethylcyclohexan-1-amine diastereomers. The use of a cyano stationary phase offers excellent selectivity, while the inclusion of a basic modifier in the mobile phase ensures superior peak symmetry. Paired with Evaporative Light Scattering Detection, this method overcomes the challenge posed by the analyte's lack of a UV chromophore, enabling accurate quantification. This protocol is well-suited for routine use in quality control and research environments focused on stereoisomer-specific analysis.

References

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

-

Tóth, G., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 147-153. [Link]

-

Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition.John Wiley & Sons.

-

Dworschak, R. T., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1080(1), 85-92. [Link]

-

Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

Sources

- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hplc.eu [hplc.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

Application Note: Use of 1,4-Dimethylcyclohexan-1-amine as a Co-Curing Agent and Chain Extender for Epoxy Resins

Executive Summary

This technical guide details the application of 1,4-Dimethylcyclohexan-1-amine (CAS: 102438-67-5) in epoxy resin formulations. Unlike standard diamine curing agents (e.g., IPDA, 1,4-BAC) which form high-density crosslinked networks, 1,4-Dimethylcyclohexan-1-amine is a mono-primary amine with a functionality of

Consequently, it functions primarily as a chain extender , reactive diluent , or network modifier . When used as a sole curing agent with bifunctional epoxy resins (DGEBA), it yields linear thermoplastic polymers rather than thermosets. Its primary utility lies in co-curing formulations to:

-

Extend Pot Life: The steric hindrance provided by the

-methyl group reduces reactivity rates. -

Modify Mechanical Properties: It reduces crosslink density, thereby increasing elongation-at-break and impact toughness (plasticization effect).

-

Reduce Viscosity: Its low molecular weight and cycloaliphatic structure aid in flow without introducing volatile non-reactive solvents.

Chemical Profile & Mechanism[1]

Structural Analysis

The molecule consists of a cyclohexane ring with a primary amine group and a methyl group at position 1, and a second methyl group at position 4.

-

Steric Hindrance: The amine is attached to a tertiary carbon (bonded to the ring, a methyl, and the amine). This

-branching creates significant steric bulk, shielding the nitrogen atom. -

Reactivity: Slower nucleophilic attack on the epoxide ring compared to unhindered amines (e.g., cyclohexylamine), providing "latency" at room temperature.

-

Functionality (

): The primary amine group (-NH- (Standard DGEBA)

-

Result: Linear polymerization (Chain Extension).

Stoichiometry & AHEW Calculation

Precise stoichiometry is critical. Unlike catalysts, this amine becomes part of the polymer backbone.

-

Active Hydrogens: 2

-

Amine Hydrogen Equivalent Weight (AHEW):

Reaction Pathway Visualization

The following diagram illustrates the competitive reaction pathways when using 1,4-Dimethylcyclohexan-1-amine (Modifier) alongside a standard Diamine Crosslinker.

Figure 1: Mechanistic role of 1,4-Dimethylcyclohexan-1-amine as a network modifier vs. standard crosslinkers.

Application Protocols

Protocol A: Co-Curing Formulation (Toughness Modification)

Objective: To formulate a structural epoxy adhesive with improved impact resistance by substituting 10-20% of the stoichiometric hardener with 1,4-Dimethylcyclohexan-1-amine.

Materials

-

Resin: Bisphenol-A Epoxy Resin (EEW

190 g/eq, e.g., Epon 828). -

Primary Hardener: Isophorone Diamine (IPDA, AHEW = 42.6 g/eq).

-

Modifier: 1,4-Dimethylcyclohexan-1-amine (1,4-DMCA, AHEW = 63.6 g/eq).

Stoichiometric Calculation Table

Target: 100g Resin. 15% substitution of active hydrogens by 1,4-DMCA.

| Component | Role | Eq. Wt (g/eq) | Equivalents Required | Mass Calculation (g) |

| Epoxy Resin | Base | 190 | 0.526 ( | 100.0 |

| Total Amine | Hardener | - | 0.526 (1:1 Ratio) | - |

| IPDA | Crosslinker (85%) | 42.6 | ||

| 1,4-DMCA | Modifier (15%) | 63.6 |

Step-by-Step Procedure

-

Pre-Blending Hardeners:

-

In a dry glass beaker, weigh 19.05 g IPDA and 5.02 g 1,4-DMCA .

-

Mix magnetically at 200 RPM for 5 minutes at 25°C.

-

Note: This ensures a homogeneous hardener phase and prevents localized linear polymerization.

-

-

Resin Integration:

-

Add the pre-blended hardener to 100.0 g Epoxy Resin .

-

Mix mechanically (Cowles blade or similar) at 500 RPM for 3 minutes. Scrape sides to ensure full incorporation.

-

-

Degassing:

-

Place mixture in a vacuum chamber (-0.1 MPa) for 5-10 minutes to remove entrapped air.

-

Observation: 1,4-DMCA has a lower vapor pressure than some aliphatic amines, but monitor for boiling.

-

-

Casting/Application:

-

Pour into mold (pre-treated with release agent).

-

-

Cure Cycle:

-

Stage 1: 24 hours @ 25°C (Gelation and initial cure).

-

Stage 2: 2 hours @ 80°C (Post-cure to maximize Tg).

-

Protocol B: Reactivity & Pot Life Determination

Objective: Validate the latency effect of the sterically hindered amine.

-

Setup: Differential Scanning Calorimetry (DSC) or Viscosity Build-up method.

-

Control: Stoichiometric IPDA/Epoxy mix.

-

Test: 100% 1,4-DMCA/Epoxy mix (Linear polymer test) or the 15% blend.

-

Method (Viscosity):

-

Maintain sample at 25°C isothermally.

-

Measure viscosity every 5 minutes using a cone-and-plate rheometer.

-

Endpoint: Time to reach 10,000 cP (Pot life).

-

-

Expected Result: The blend containing 1,4-DMCA will exhibit a slower viscosity rise compared to pure IPDA due to the steric hindrance of the

-methyl group.

Characterization & Performance Metrics

When evaluating the cured matrix, focus on the trade-off between thermal stability and mechanical toughness.

| Test Method | Metric | Effect of 1,4-DMCA Addition | Mechanism |

| DSC (ASTM D3418) | Glass Transition (Tg) | Decrease ( | Lower crosslink density increases chain mobility. |

| Tensile (ASTM D638) | Elongation at Break | Increase ( | Linear segments allow for plastic deformation. |

| Tensile (ASTM D638) | Modulus | Decrease ( | Reduced stiffness due to lower network connectivity. |

| Chemical Resistance | Solvent Swelling | Increase ( | Lower crosslink density allows easier solvent ingress. |

Workflow Visualization: Experimental Validation

Figure 2: Iterative workflow for optimizing epoxy formulations using 1,4-DMCA.

Troubleshooting & Safety

Common Issues

-

Issue: Surface tackiness or "blush".

-

Cause: Reaction with atmospheric CO

/ moisture (Carbamation). -

Mitigation: While cycloaliphatic amines are generally better than aliphatic, the primary amine group is susceptible. Ensure low humidity (<50%) during cure or use an induction period of 15 minutes before application.

-

-

Issue: Soft / Gummy Cure.

-

Cause: Calculation error treating 1,4-DMCA as a crosslinker (

) instead of an extender ( -

Fix: Recalculate AHEW using 2 active hydrogens.

-

Safety (HSE)

-

Hazard: Corrosive (Skin/Eye burns), Acute Toxicity.

-

PPE: Butyl rubber gloves, chemical splash goggles, face shield.

-

Ventilation: Use in a fume hood. The vapor pressure is low, but heating increases volatility.

References

- Pascault, J. P., et al. (2002). Thermosetting Polymers. Marcel Dekker.

-

ChemicalBook. (n.d.). 1,4-Dimethylcyclohexylamine Properties and Structure. Retrieved from

-

BLD Pharm. (n.d.).[4] 1,4-Dimethylcyclohexan-1-amine MSDS and Safety Data. Retrieved from

- Ellis, B. (1993). Chemistry and Technology of Epoxy Resins. Blackie Academic & Professional. (Reference for stoichiometry and chain extension mechanisms).

Sources

- 1. 1,4-dimethylcyclohexan-1-amine suppliers & manufacturers in China [m.chemicalbook.com]

- 2. 102438-67-5|1,4-Dimethylcyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 3. 1,4-dimethylcyclohexan-1-amine 97% | CAS: 102438-67-5 | AChemBlock [achemblock.com]

- 4. 59477-38-2|3,4-Dimethylcyclohexan-1-amine|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Hub: Purification of 1,4-Dimethylcyclohexan-1-amine

[1]

Section 1: Initial Triage & Gross Purification